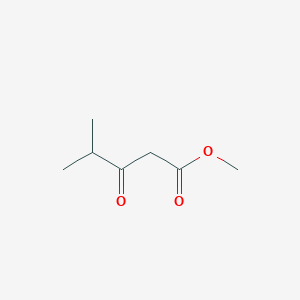

Methyl 4-methyl-3-oxopentanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-methyl-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5(2)6(8)4-7(9)10-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNFDXWDCFCVDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374974 | |

| Record name | Methyl isobutyrylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42558-54-3 | |

| Record name | Pentanoic acid, 4-methyl-3-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42558-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-methyl-3-oxopentanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042558543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl isobutyrylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-methyl-3-oxopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-methyl-3-oxopentanoate (CAS: 42558-54-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methyl-3-oxopentanoate, also known as Methyl isobutyrylacetate, is a versatile β-keto ester with the CAS number 42558-54-3.[1] Its chemical structure, featuring both a ketone and a methyl ester functional group, makes it a valuable intermediate in a variety of organic syntheses.[1] This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and its applications, particularly in the pharmaceutical industry as a key building block for cholesterol-lowering drugs.[1]

Chemical and Physical Properties

This compound is a colorless to yellowish liquid with a range of physical and chemical properties that are crucial for its handling, storage, and application in synthesis.[1][2] A summary of these properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 42558-54-3 | [1] |

| Molecular Formula | C₇H₁₂O₃ | [1][3] |

| Molecular Weight | 144.17 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | Methyl isobutyrylacetate, MIBA, Isobutyrylacetic acid methyl ester | [4] |

| Appearance | Colorless to yellowish liquid/oil | [1][2] |

| Melting Point | -75 °C | [1][4] |

| Boiling Point | 185.8 °C at 760 mmHg; 55-57 °C at 15 hPa | [1][4] |

| Density | 1.013 g/mL at 20 °C | [4] |

| Refractive Index | 1.4265 | [1][4] |

| Water Solubility | 43.6 g/L at 20 °C | [4] |

| Flash Point | 79 °C | [4] |

| pKa | 10.59 ± 0.46 (Predicted) | [4] |

| LogP | 0.21 at 25 °C | [4] |

| Storage | Store below +30°C | [4][5] |

Experimental Protocols

Several synthetic routes to this compound have been reported. The following are detailed protocols for two common laboratory-scale methods.

Synthesis from 3-Methyl-2-butanone and Dimethyl Carbonate

This method involves the base-catalyzed condensation of 3-methyl-2-butanone with dimethyl carbonate.

Materials:

-

3-Methyl-2-butanone

-

Dimethyl carbonate

-

Sodium hydride (NaH), 50% dispersion in oil

-

Toluene, anhydrous

-

Glacial acetic acid

-

Water

-

Ethyl acetate

Procedure:

-

In a reaction vessel equipped for stirring and inert atmosphere, wash sodium hydride (70.32 g, 2.1 eq., 50% dispersion in oil) with toluene to remove the mineral oil.[4]

-

Add anhydrous toluene (500 mL) and dimethyl carbonate (329.3 g, 2 eq.) to the washed sodium hydride.[4]

-

Heat the stirred mixture to 80 °C under a nitrogen atmosphere.[4]

-

Dissolve 3-methyl-2-butanone (120 g, 1 eq.) in 240 mL of toluene and add it slowly to the reaction mixture.[4]

-

Maintain the reaction at 80 °C for 5 hours.[4]

-

Cool the reaction mixture and pour it into a mixture of glacial acetic acid (300 mL) and water (120 mL).[4]

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (300 mL).[4]

-

Combine all organic extracts and evaporate the solvent under reduced pressure.[4]

-

Purify the residue by distillation to obtain this compound.[4] The reported yield is approximately 62.72%.[4]

Synthesis from Methyl Acetoacetate and Isobutyryl Chloride

This procedure utilizes the acylation of methyl acetoacetate with isobutyryl chloride in the presence of a base and catalyst.

Materials:

-

Methyl acetoacetate

-

Isobutyryl chloride

-

Powdered hydroxide (e.g., Calcium hydroxide)

-

Catalyst (e.g., 1,8-Diazabicycloundec-7-ene or tributylamine)

-

Solvent (e.g., Dichloromethane)

-

Hydrochloric acid

-

Water

Procedure:

-

Dissolve methyl acetoacetate in the chosen solvent in a reaction flask.

-

Add 1-1.1 molar equivalents of powdered hydroxide and 1-10% by mass of the catalyst relative to the methyl acetoacetate.

-

Cool the mixture to 0-20 °C.

-

Add isobutyryl chloride dropwise over a period of 3-6 hours.

-

After the addition is complete, warm the reaction mixture to 30-60 °C and maintain for 8-24 hours.

-

Cool the reaction to 25 °C and add water.

-

Adjust the pH of the system to 3-5 using hydrochloric acid.

-

Separate the organic layer and recover the solvent by rotary evaporation to yield this compound.

Applications in Synthesis

This compound is a key starting material for the synthesis of various organic molecules, including pharmaceuticals and other fine chemicals.

Synthesis of Atorvastatin Intermediate

Atorvastatin, a widely used cholesterol-lowering drug, is synthesized through a multi-step process where an intermediate derived from this compound is crucial.[6] The synthesis of the pyrrole core of Atorvastatin often employs the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[7][8] An appropriately substituted 1,4-dicarbonyl compound can be prepared using this compound as a precursor.

Caption: Synthetic workflow for an Atorvastatin intermediate.

Synthesis of 3-Hydroxy-4-methylpentanoic Acid

This compound serves as a starting material for the synthesis of 3-Hydroxy-4-methylpentanoic Acid, a compound isolated from Turkish tobacco leaves.[9] The synthesis involves the reduction of the ketone functionality of the starting ester.

Caption: Synthesis of 3-Hydroxy-4-methylpentanoic Acid.

Synthesis of Heterocycles

The dicarbonyl nature of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds such as furans, pyrazolones, and quinolones.[1] These reactions typically involve condensation with appropriate dinucleophiles.

Biological Activity and Signaling Pathways

While primarily used as a synthetic intermediate, some studies have suggested that this compound may possess biological activity. It has been reported to inhibit the production of reactive oxygen species (ROS) and the activation of tumor necrosis factor-alpha (TNF-α), suggesting potential anti-inflammatory properties.[10]

Inhibition of NADPH Oxidase and Reactive Oxygen Species (ROS) Production

Reactive oxygen species are generated by various cellular processes, with NADPH oxidases being a major source. Overproduction of ROS can lead to oxidative stress and inflammation. This compound has been shown to inhibit the production of ROS, potentially through the inhibition of NADPH oxidase.[10]

Caption: Inhibition of NADPH Oxidase-mediated ROS production.

Inhibition of TNF-α Signaling

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in inflammation. It binds to its receptors (TNFR1 and TNFR2), initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and subsequent expression of inflammatory genes. The reported inhibition of TNF-α activation by this compound suggests it may interfere with this signaling pathway.[10]

Caption: Potential inhibition of the TNF-α signaling pathway.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[4] It may cause skin and serious eye irritation.[3] Standard laboratory safety practices, including the use of personal protective equipment such as safety glasses and gloves, should be followed. Store in a well-ventilated place, below +30°C.[4][5]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its utility as a precursor for complex molecules like Atorvastatin underscores its importance in drug development. Further research into its potential biological activities, such as its anti-inflammatory properties, may open new avenues for its application. The detailed synthetic protocols and property data provided in this guide serve as a valuable resource for researchers and scientists working with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 3. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US7812179B2 - Process for the preparation of atorvastatin and intermediates - Google Patents [patents.google.com]

- 5. methyl 3-bromo-4-oxopentanoate synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Inhibition of nitric oxide and tumor necrosis factor-alpha (TNF-alpha) production by propenone compound through blockade of nuclear factor (NF)-kappa B activation in cultured murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US6867306B2 - Process for the synthesis of atorvastatin form v and phenylboronates as intermediate compounds - Google Patents [patents.google.com]

physical properties of Methyl 4-methyl-3-oxopentanoate

An In-depth Technical Guide on the Physical Properties of Methyl 4-methyl-3-oxopentanoate

Introduction

This compound, also known as Methyl isobutyrylacetate, is an organic compound with the chemical formula C₇H₁₂O₃.[1] It is a methyl ester derivative of 4-methyl-3-oxopentanoic acid.[2] This versatile β-keto ester serves as a crucial building block in organic synthesis and finds applications in the pharmaceutical industry, notably in the synthesis of cholesterol-lowering medications.[2] Its utility also extends to the production of fine chemicals, fragrances, and flavorings.[2] From a biological perspective, it has been identified as an inhibitor of active oxygen and reactive oxygen species production and has demonstrated potential in inhibiting tumor cell proliferation. This guide provides a comprehensive overview of its key physical properties, supported by detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, application in synthetic procedures, and for quality control purposes. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₃ | [1][3] |

| Molecular Weight | 144.17 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow, clear liquid | [2][4][5] |

| Melting Point | -75 °C | [2][3][4] |

| Boiling Point | 185.8 °C at 760 mmHg 55-57 °C at 15 hPa | [2][3] |

| Density | 1.013 g/cm³ at 20 °C ~0.993 g/cm³ | [2][3][4] |

| Refractive Index | 1.4265 1.4245 to 1.4295 (n20/D) | [2][4] |

| Flash Point | 79 °C | [3] |

| Water Solubility | 43.6 g/L at 20 °C | [6] |

| CAS Number | 42558-54-3 | [2][3][4] |

Experimental Protocols

Accurate determination of physical properties is paramount in research and development. The following sections detail the methodologies for measuring the key .

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate measurements, especially for compounds that may decompose at atmospheric pressure, distillation under reduced pressure is often employed.

Workflow for Boiling Point Determination

Caption: Workflow for determining the boiling point of a liquid sample.

Determination of Density

Density, the mass per unit volume, is a fundamental physical property. The pycnometer method is a precise technique for determining the density of liquids.

Workflow for Density Determination using a Pycnometer

Caption: Workflow for determining the density of a liquid using a pycnometer.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is often used to identify and assess the purity of liquid samples. An Abbe refractometer is a common instrument for this measurement.

Workflow for Refractive Index Determination

Caption: Workflow for determining the refractive index of a liquid using an Abbe refractometer.

Synthetic and Mechanistic Considerations

While a detailed signaling pathway is not extensively documented, it is known that this compound can be synthesized through methods such as the esterification of 4-methyl-3-oxopentanoic acid with methanol in the presence of an acid catalyst.[2] Its reactivity is characterized by the presence of both an ester and a ketone functional group, making it susceptible to reactions like oxidation, reduction, and nucleophilic substitution.[2]

The inhibitory effect of this compound on reactive oxygen species may be attributed to its ability to inhibit NADPH oxidase activity. Furthermore, its potential anti-cancer activity might stem from the inhibition of tumor necrosis factor-alpha (TNFα) activation in monocytes and macrophages, leading to a reduction in inflammatory responses. A simplified logical diagram illustrating this proposed mechanism of action is provided below.

Logical Relationship for Proposed Biological Activity

References

- 1. This compound | C7H12O3 | CID 2759969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H12O3 - BuyersGuideChem [buyersguidechem.com]

- 4. This compound, 100 g, CAS No. 42558-54-3 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chembk.com [chembk.com]

Methyl 4-methyl-3-oxopentanoate molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides the fundamental chemical properties of Methyl 4-methyl-3-oxopentanoate, a versatile compound utilized in various research and development applications.

Also known as Methyl isobutyrylacetate, this compound is a methyl ester derivative of 4-methyl-3-oxopentanoic acid.[1] It serves as a significant building block in organic synthesis.[1]

Chemical Properties

The molecular formula and molecular weight of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C7H12O3[1][2][3][4][5] |

| Molecular Weight | 144.17 g/mol [1][2][3][4][5] |

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the common name, CAS number, and the core chemical properties of this compound.

References

Spectroscopic Profile of Methyl 4-methyl-3-oxopentanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-methyl-3-oxopentanoate (CAS No. 42558-54-3), a key intermediate in various chemical syntheses. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols relevant for the acquisition of such spectra. The information herein is intended to support researchers in compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while spectral data for this compound are available in databases such as SpectraBase, direct numerical peak lists are not always publicly accessible. The data presented here are compiled from available spectral images and predictive models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.7 | s | 3H | O-CH₃ |

| ~3.5 | s | 2H | -C(=O)-CH₂ -C(=O)- |

| ~2.8 | sept | 1H | -CH -(CH₃)₂ |

| ~1.1 | d | 6H | -CH-(CH₃ )₂ |

¹³C NMR (Carbon-13 NMR) Data [1]

| Chemical Shift (ppm) | Assignment |

| ~205 | C =O (ketone) |

| ~167 | C =O (ester) |

| ~52 | O-C H₃ |

| ~49 | -C(=O)-C H₂-C(=O)- |

| ~41 | -C H-(CH₃)₂ |

| ~18 | -CH-(C H₃)₂ |

Infrared (IR) Spectroscopy

FTIR Spectroscopy Data (Neat) [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (alkane) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1465 | Medium | C-H bend (alkane) |

| ~1150 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

GC-MS Data [1]

| Mass-to-Charge Ratio (m/z) | Relative Abundance | Proposed Fragment |

| 144 | Low | [M]⁺ (Molecular Ion) |

| 113 | Moderate | [M - OCH₃]⁺ |

| 85 | High | [CH(CH₃)₂CO]⁺ |

| 71 | Moderate | [M - COOCH₃ - CH₂]⁺ |

| 59 | Moderate | [COOCH₃]⁺ |

| 43 | Very High | [CH(CH₃)₂]⁺ (Base Peak) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard practices in spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

The solution is transferred to a clean, dry 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (0 ppm).

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Technique: ¹H and ¹³C NMR spectra are acquired at room temperature.

-

¹H NMR: Standard pulse sequences are used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

-

For a neat liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

-

A single drop of the liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid into a uniform film.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Technique: The spectrum is recorded in transmission mode.

-

Parameters: A typical spectral range is 4000-400 cm⁻¹. A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum. Multiple scans are averaged to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100 µg/mL.

-

The solution is filtered to remove any particulate matter.

Data Acquisition:

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.

-

GC Conditions:

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the heated inlet of the GC.

-

Column: A capillary column suitable for separating moderately polar compounds (e.g., a DB-5ms or equivalent).

-

Oven Program: A temperature gradient is used to elute the compound, for example, starting at 50°C and ramping up to 250°C.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: A quadrupole or ion trap analyzer is used to scan a mass range of, for example, 40-400 m/z.

-

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the predicted fragmentation pathway of this compound.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

Caption: Predicted fragmentation pathway of this compound in MS.

References

An In-depth Technical Guide to the Synthesis of Methyl 4-methyl-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 4-methyl-3-oxopentanoate from its corresponding carboxylic acid, 4-methyl-3-oxopentanoic acid. This document details the prevalent synthesis methodology, experimental protocols, and key data points relevant to researchers in organic synthesis and drug development.

Introduction

This compound, also known as methyl isobutyrylacetate, is a versatile building block in organic synthesis. Its bifunctional nature, possessing both a ketone and an ester group, allows for a wide range of chemical transformations. This compound is of particular interest to the pharmaceutical industry, where it serves as a key intermediate in the synthesis of various therapeutic agents, including cholesterol-lowering drugs.[1] This guide focuses on the direct synthesis of this compound from 4-methyl-3-oxopentanoic acid via Fischer esterification, a fundamental and widely used reaction in organic chemistry.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of both the starting material and the final product is crucial for successful synthesis, purification, and characterization.

Table 1: Properties of 4-Methyl-3-oxopentanoic Acid

| Property | Value | Reference |

| CAS Number | 5650-76-0 | [2] |

| Molecular Formula | C₆H₁₀O₃ | [2] |

| Molecular Weight | 130.14 g/mol | [2] |

| Appearance | Not specified | |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 3 | [2] |

Table 2: Properties of this compound

| Property | Value | Reference |

| CAS Number | 42558-54-3 | [1][3] |

| Molecular Formula | C₇H₁₂O₃ | [1][3] |

| Molecular Weight | 144.17 g/mol | [1][3] |

| Appearance | Colorless to yellowish liquid | [1] |

| Density | ~0.993 - 1.013 g/cm³ | [1][4] |

| Boiling Point | 185.8 °C at 760 mmHg | [1] |

| Melting Point | -75 °C | [1][4] |

| Refractive Index | ~1.4265 | [1] |

Synthesis Pathway: Fischer Esterification

The most common and direct method for the synthesis of this compound from 4-methyl-3-oxopentanoic acid is the Fischer esterification.[1] This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water.[5][6]

The reaction is an equilibrium process. To drive the equilibrium towards the product (the ester), a large excess of the alcohol (in this case, methanol) is typically used, and/or the water formed during the reaction is removed.[6]

Experimental Protocol

While a specific, peer-reviewed protocol for the synthesis of this compound was not found in the immediate search, the following is a representative procedure adapted from standard Fischer esterification methodologies.[7][8][9] Researchers should optimize these conditions for their specific setup and scale.

Materials and Equipment:

-

4-methyl-3-oxopentanoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Diethyl ether or ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-methyl-3-oxopentanoic acid in a large excess of methanol (e.g., 10-20 molar equivalents).

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.05 molar equivalents) to the solution.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle or oil bath. The reaction is typically refluxed for several hours (e.g., 2-4 hours). Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (2-3 times).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the solvent.

-

Purification: The crude product can be purified by distillation under reduced pressure to obtain pure this compound.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods. While the raw spectral data is not provided in the search results, its availability is confirmed in chemical databases.[3][8]

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methyl ester protons, the methylene protons adjacent to the ester and ketone, the methine proton, and the two methyl groups of the isopropyl moiety. |

| ¹³C NMR | Resonances for the ester carbonyl carbon, the ketone carbonyl carbon, the methyl ester carbon, the methylene carbon, the methine carbon, and the isopropyl methyl carbons. |

| IR Spectroscopy | Strong absorption bands characteristic of a C=O stretch for the ester (around 1740 cm⁻¹) and a C=O stretch for the ketone (around 1715 cm⁻¹). C-O stretching bands will also be present. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. |

Alternative Synthesis Routes

Conclusion

The synthesis of this compound from 4-methyl-3-oxopentanoic acid is efficiently achieved through the well-established Fischer esterification. By utilizing an excess of methanol and an acid catalyst under reflux conditions, a good yield of the desired ester can be obtained. Standard work-up and purification techniques, such as extraction and distillation, are employed to isolate the pure product. The identity and purity of the synthesized compound can be rigorously confirmed using a combination of spectroscopic methods. This technical guide provides a solid foundation for researchers and professionals to successfully synthesize and characterize this important synthetic building block.

References

- 1. nbinno.com [nbinno.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C7H12O3 | CID 2759969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. cerritos.edu [cerritos.edu]

- 10. CH676594A5 - Prepn. of 3-oxo-pentanoic-acid-alkyl ester(s) - by reacting unsatd. aldehyde with ketene to give 4-alkenyl-2-oxetanone which is converted to 3-hydroxy-4-pentenoic acid alkyl ester - Google Patents [patents.google.com]

An In-depth Technical Guide to the Claisen Condensation Route for the Synthesis of Methyl 4-methyl-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-methyl-3-oxopentanoate, also known as Methyl isobutyrylacetate, via a Claisen condensation-based approach. This β-keto ester is a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the creation of more complex molecules.[1] This document details the reaction mechanism, provides experimental protocols, and presents key data in a structured format.

Introduction to the Claisen Condensation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[2] It typically involves the reaction between two ester molecules in the presence of a strong base to form a β-keto ester.[2][3][4][5][6][7] The reaction proceeds through the formation of an enolate ion from one ester molecule, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.[3][8] A key requirement for the classical Claisen condensation is the presence of at least two α-hydrogens on the enolizable ester partner to drive the reaction to completion through the formation of a stabilized enolate of the product.[3]

The synthesis of this compound presents a unique challenge for a direct self-condensation of methyl isobutyrate, as it possesses only one α-hydrogen. Therefore, alternative strategies, such as a crossed Claisen condensation or acylation of a related active methylene compound, are employed.

Synthesis of this compound

A viable route for the synthesis of this compound involves a crossed Claisen-type condensation. Two notable methods are the acylation of methyl acetoacetate with isobutyryl chloride and the reaction of 3-methyl-2-butanone with dimethyl carbonate.

Reaction Scheme

Method A: Acylation of Methyl Acetoacetate

Method B: Reaction of 3-Methyl-2-butanone and Dimethyl Carbonate

Reaction Mechanism

The underlying mechanism for these syntheses follows the general principles of the Claisen condensation. The process can be broken down into the following key steps:

-

Enolate Formation: A strong base abstracts an acidic α-proton from the starting material (methyl acetoacetate or 3-methyl-2-butanone) to form a nucleophilic enolate.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the acylating agent (isobutyryl chloride or dimethyl carbonate).

-

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

-

Elimination of Leaving Group: The intermediate collapses, eliminating a leaving group (chloride or methoxide) to yield the final β-keto ester product.

Below is a graphical representation of the reaction pathway for the acylation of methyl acetoacetate.

Caption: Mechanism of this compound Synthesis.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound based on established methods.

Method A: Acylation of Methyl Acetoacetate with Isobutyryl Chloride

This procedure is adapted from a patented method.

Materials:

-

Methyl acetoacetate

-

Dichloromethane (solvent)

-

Calcium hydroxide (base)

-

Isobutyryl chloride

-

Ammonium chloride

-

Water

-

Hydrochloric acid

Procedure:

-

To a solution of 550 ml of dichloromethane, add 77.8 g (1.05 mol) of calcium hydroxide.

-

With vigorous stirring for 20 minutes, add 116 g (1.0 mol) of methyl acetoacetate at a temperature of 20 to 30°C.

-

Continue stirring for an additional 30 minutes.

-

Add 288 g (1.05 mol) of isobutyryl chloride dropwise to the solution over 1 hour, maintaining the temperature between 25 and 35°C.

-

After the addition is complete, continue stirring for 2 hours at 30 to 35°C.

-

Prepare a solution of 56.2 g (1.05 mol) of ammonium chloride in 350 ml of water and add it to the reaction mixture.

-

Stir the resulting mixture at 30°C.

-

Adjust the pH of the system to 3-5 by the dropwise addition of hydrochloric acid.

-

Separate the organic and aqueous layers.

-

Recover the solvent from the organic phase by rotary evaporation to yield this compound.

Method B: Reaction of 3-Methyl-2-butanone with Dimethyl Carbonate

This procedure is based on a method described in chemical literature.[5]

Materials:

-

Sodium hydride (50% dispersion in oil)

-

Toluene (anhydrous)

-

Dimethyl carbonate

-

3-Methyl-2-butanone

-

Glacial acetic acid

-

Water

-

Ethyl acetate

Procedure:

-

Wash 70.32 g (2.1 eq.) of sodium hydride (50% dispersion in oil) with toluene to remove the mineral oil.

-

To the washed sodium hydride, add 500 mL of anhydrous toluene and 329.3 g (2 eq.) of dimethyl carbonate.

-

Heat the stirred mixture to 80°C under a nitrogen atmosphere.[5]

-

Dissolve 120 g (1 eq.) of 3-methyl-2-butanone in 240 mL of toluene and add it slowly to the reaction mixture.[5]

-

Maintain the reaction for 5 hours.[5]

-

After the reaction is complete, cool the mixture and pour it into a mixture of 300 mL of glacial acetic acid and 120 mL of water.[5]

-

Separate the organic layer and extract the aqueous layer with 300 mL of ethyl acetate.[5]

-

Combine all organic extracts and evaporate the solvent.

-

Distill the residue to obtain this compound.[5]

Data Presentation

The following table summarizes the quantitative data from the described synthetic methods.

| Parameter | Method A: Acylation of Methyl Acetoacetate | Method B: Reaction with Dimethyl Carbonate |

| Reactant 1 | Methyl acetoacetate (1.0 mol) | 3-Methyl-2-butanone (1 eq.) |

| Reactant 2 | Isobutyryl chloride (1.05 mol) | Dimethyl carbonate (2 eq.) |

| Base | Calcium hydroxide (1.05 mol) | Sodium hydride (2.1 eq.) |

| Solvent | Dichloromethane | Toluene |

| Reaction Temperature | 20-35°C | 80°C |

| Reaction Time | ~3.5 hours | 5 hours |

| Yield | Not specified in source | 62.72% |

Conclusion

The synthesis of this compound is effectively achieved through crossed Claisen-type condensation reactions. The methods presented provide robust and scalable routes to this important synthetic intermediate. Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial for achieving high yields and purity. The choice of method may depend on the availability of starting materials and the desired scale of the synthesis. This guide provides the necessary foundational knowledge and practical protocols for researchers and professionals in the field of drug development and organic synthesis to successfully prepare this versatile compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Sodium methoxide - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Methyl isobutyrylacetate | 42558-54-3 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. youtube.com [youtube.com]

Keto-Enol Tautomerism in Methyl 4-methyl-3-oxopentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between two readily interconvertible isomers, a keto form and an enol form.[1][2] This process involves the migration of a proton and the shifting of bonding electrons. In the context of Methyl 4-methyl-3-oxopentanoate, the equilibrium exists between the ketone (keto) tautomer and its corresponding enol tautomer, which features a hydroxyl group adjacent to a carbon-carbon double bond.

The presence of two carbonyl groups in a β-position significantly influences the acidity of the α-hydrogens (the protons on the carbon atom between the two carbonyls), facilitating their removal and subsequent protonation on one of the carbonyl oxygens to form the enol.[3] The stability of the enol form in β-dicarbonyl compounds is enhanced by two primary factors:

-

Conjugation: The carbon-carbon double bond of the enol is in conjugation with the remaining carbonyl group, leading to delocalization of π-electrons and increased stability.

-

Intramolecular Hydrogen Bonding: The enol form can form a stable six-membered ring through an intramolecular hydrogen bond between the hydroxyl proton and the oxygen of the ester carbonyl group.[2][4]

Factors Influencing the Keto-Enol Equilibrium

The position of the keto-enol equilibrium is highly sensitive to several external and internal factors. Understanding these factors is crucial for controlling the reactivity and properties of this compound in various applications.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a pivotal role in determining the predominant tautomeric form.

-

Non-polar Solvents: In non-polar solvents such as hexane or carbon tetrachloride, the enol form is generally favored. These solvents do not significantly interact with either tautomer, allowing the stabilizing intramolecular hydrogen bond of the enol to be the dominant factor.[5]

-

Polar Aprotic Solvents: Polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO) can act as hydrogen bond acceptors, disrupting the intramolecular hydrogen bond that stabilizes the enol form. Consequently, the more polar keto form is typically favored in these solvents.[6][7]

-

Polar Protic Solvents: In polar protic solvents such as water or methanol, the solvent molecules can form strong intermolecular hydrogen bonds with both the keto and enol forms. This competition disrupts the intramolecular hydrogen bond of the enol, leading to a significant shift in the equilibrium towards the more polar keto tautomer.[4]

Temperature Effects

The influence of temperature on the keto-enol equilibrium is governed by the thermodynamic parameters of the tautomerization process. Generally, an increase in temperature can shift the equilibrium, and the direction of the shift depends on the enthalpy change (ΔH°) of the reaction.

Substituent Effects

The electronic and steric properties of substituents on the β-dicarbonyl skeleton can also affect the equilibrium. In the case of this compound, the presence of the methyl ester group and the isobutyryl group will influence the electron distribution and steric environment around the tautomerizing system.

Quantitative Analysis of Tautomeric Equilibrium

While specific experimental data for the keto-enol equilibrium of this compound is not extensively documented, the following table provides predicted tautomeric ratios in various solvents based on established trends for similar β-keto esters. These values should be considered as estimations, and experimental verification is recommended for precise quantification.

| Solvent | Dielectric Constant (ε) | Predicted Predominant Tautomer | Estimated % Enol | Rationale |

| Hexane | 1.9 | Enol | 40 - 60% | Non-polar solvent; the intramolecularly hydrogen-bonded enol form is stabilized. |

| Carbon Tetrachloride | 2.2 | Enol | 40 - 60% | Non-polar solvent, similar to hexane, favoring the enol tautomer. |

| Chloroform-d (CDCl₃) | 4.8 | Keto | 10 - 25% | Moderately polar solvent that can weakly interact with the keto form. |

| Acetone-d₆ | 20.7 | Keto | 5 - 15% | Polar aprotic solvent that disrupts the intramolecular hydrogen bond of the enol. |

| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | 46.7 | Keto | < 10% | Highly polar aprotic solvent, strongly favoring the more polar keto tautomer. |

| Methanol-d₄ | 32.7 | Keto | < 5% | Polar protic solvent that competes for hydrogen bonding, destabilizing the enol form. |

| Water (D₂O) | 78.5 | Keto | < 2% | Highly polar protic solvent, strongly solvating the keto form. |

Experimental Protocols

The most common and reliable method for determining the keto-enol equilibrium is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[8] Ultraviolet-Visible (UV-Vis) spectroscopy can also be employed, often in conjunction with computational methods.

Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy

Principle: The interconversion between the keto and enol tautomers is typically slow on the NMR timescale, allowing for the observation of distinct signals for each form.[9] By integrating the signals corresponding to unique protons of the keto and enol forms, their relative concentrations can be determined.[10]

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent of choice in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

Allow the solution to equilibrate at a constant temperature (e.g., 25 °C) for a sufficient period to reach tautomeric equilibrium.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum using a spectrometer with a field strength of at least 300 MHz.

-

Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

Optimize acquisition parameters, including pulse width, relaxation delay, and spectral width.

-

-

Spectral Analysis and Calculation:

-

Identify the characteristic signals for the keto and enol tautomers. For this compound, the key signals are:

-

Keto form: A singlet for the α-methylene protons (-CH₂-) between the two carbonyl groups.

-

Enol form: A singlet for the vinylic proton (=CH-) and a broad singlet for the enolic hydroxyl proton (-OH).

-

-

Carefully integrate the area of a well-resolved signal unique to the keto form (e.g., the α-methylene protons) and a signal unique to the enol form (e.g., the vinylic proton).

-

Calculate the percentage of the enol form using the following equation, accounting for the number of protons contributing to each signal:

% Enol = [Integral (enol, vinylic H) / (Integral (enol, vinylic H) + (Integral (keto, α-CH₂) / 2))] * 100

-

The equilibrium constant (K_eq) can be calculated as:

K_eq = [% Enol] / [% Keto]

-

Determination of Keto-Enol Equilibrium by UV-Vis Spectroscopy

Principle: The keto and enol tautomers have different electronic structures and therefore exhibit distinct absorption maxima in the UV-Vis spectrum. The enol form, with its conjugated system, typically absorbs at a longer wavelength than the non-conjugated keto form. By analyzing the absorbance at the respective λ_max values, the relative concentrations of the tautomers can be estimated, often with the aid of computational chemistry to deconvolve the spectra.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the solvent of interest with a known concentration.

-

-

UV-Vis Data Acquisition:

-

Record the UV-Vis absorption spectrum of the solution over a suitable wavelength range.

-

Identify the absorption maxima corresponding to the keto and enol forms.

-

-

Data Analysis:

-

Use the Beer-Lambert law (A = εbc) to relate the absorbance to the concentration of each tautomer.

-

This method often requires knowledge of the molar absorptivity (ε) for each tautomer, which can be determined experimentally from pure tautomers (if they can be isolated) or estimated using computational methods.

-

Alternatively, changes in the absorption spectrum upon varying solvent polarity can be used to qualitatively and sometimes quantitatively assess the shift in the tautomeric equilibrium.

-

Visualizations

Keto-Enol Tautomerism Pathway

Caption: Keto-enol tautomerism of this compound.

Experimental Workflow for NMR-based Analysis

Caption: Workflow for determining keto-enol equilibrium via ¹H NMR.

Conclusion

The keto-enol tautomerism of this compound is a critical aspect of its chemical behavior, influencing its reactivity and physical properties. This technical guide has provided a comprehensive overview of the principles governing this equilibrium, including the significant roles of solvent, temperature, and substituents. Detailed experimental protocols for the quantitative determination of the tautomeric ratio using ¹H NMR and UV-Vis spectroscopy have been presented to aid researchers in their investigations. While specific quantitative data for this compound remains to be extensively reported, the predictive data and methodologies outlined herein offer a robust framework for its study. A thorough understanding and control of the keto-enol equilibrium are essential for the effective application of this compound in drug development and other areas of chemical synthesis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. What's the 'ism' of today? Keto-Enol Tautomerism — Nanalysis [nanalysis.com]

- 9. The keto-enol tautomerization of ethyl butylryl acetate studied by LC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CH362: Keto-Enol Equilibration [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Solubility of Methyl 4-methyl-3-oxopentanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 4-methyl-3-oxopentanoate (also known as methyl isobutyrylacetate), a key intermediate in organic synthesis and pharmaceutical development. Understanding its solubility is critical for reaction optimization, purification, and formulation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 42558-54-3 | [1][2] |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| Appearance | Colorless to yellowish liquid/oil | [3] |

| Density | ~1.013 g/cm³ at 20°C | |

| Boiling Point | 185.8 °C at 760 mmHg | [3] |

| Melting Point | -75 °C | [3] |

| Refractive Index | ~1.4265 | [3] |

Solubility Profile of this compound

| Solvent | Solubility | Notes |

| Water | 43.6 g/L at 20°C | Quantitative data. |

| Toluene | Soluble | Used as a solvent in its synthesis. |

| Ethyl Acetate | Soluble | Used as an extraction solvent in its synthesis. |

To provide a practical guide for solvent selection, the following table summarizes the solubility of structurally similar β-keto esters, namely methyl acetoacetate and ethyl acetoacetate, in various common organic solvents. These compounds share the same functional groups and are expected to exhibit similar solubility behavior. Ethyl acetoacetate is miscible with common organic solvents.[4] Methyl acetoacetate is soluble in 2 parts water and is miscible with alcohol and ether.[5]

| Solvent | Methyl Acetoacetate | Ethyl Acetoacetate |

| Water | 400 g/L (40 g/100 mL) at 20°C[6] | 28.6 g/L (2.86 g/100 mL) at 20°C[7] |

| Ethanol | Miscible[5] | Soluble[8] |

| Diethyl Ether | Miscible[5] | Soluble[8] |

| Acetone | Miscible | Miscible |

| Chloroform | - | Soluble[8] |

| Benzene | Miscible | Miscible |

| Toluene | Miscible | Miscible |

| Hexane | Miscible with limitations | Miscible |

Data compiled from various sources. "Miscible" indicates solubility in all proportions.

Experimental Protocols

This protocol is adapted from established procedures for the synthesis of β-keto esters.

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous toluene

-

Dimethyl carbonate

-

3-Methyl-2-butanone

-

Glacial acetic acid

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask with a reflux condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Separatory funnel

Procedure:

-

Preparation of the Reaction Apparatus: A three-necked round-bottom flask is equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel. The apparatus is flame-dried and allowed to cool under a nitrogen atmosphere.

-

Base Preparation: In the reaction flask, sodium hydride (1.1 equivalents) is washed with anhydrous toluene to remove the mineral oil. Anhydrous toluene is then added to the flask.

-

Reaction: The mixture is heated to 80°C with stirring. A solution of dimethyl carbonate (2 equivalents) and 3-methyl-2-butanone (1 equivalent) in anhydrous toluene is added dropwise from the dropping funnel.

-

Reflux: The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC or GC).

-

Quenching: After cooling the reaction mixture to room temperature, it is carefully poured into a beaker containing a mixture of glacial acetic acid and crushed ice.

-

Extraction: The quenched mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

Washing and Drying: The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

This protocol provides a general method for determining the solubility of a liquid solute, such as this compound, in an organic solvent.[9]

Materials:

-

This compound

-

Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Calibrated glassware (burette, graduated cylinder, or micropipettes)

-

Vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

In a vial, add a known volume of the organic solvent.

-

To this, add small, known volumes of this compound incrementally.

-

After each addition, cap the vial and vortex or stir vigorously for a set period (e.g., 1-2 minutes) to ensure thorough mixing.

-

Continue adding the solute until a slight excess of the liquid solute remains undissolved (observed as a separate phase or persistent turbidity).

-

-

Equilibration:

-

Allow the vial to stand at a constant temperature (e.g., 20°C or 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. Occasional gentle agitation can be beneficial.

-

-

Quantification:

-

Carefully withdraw a known volume of the clear, saturated supernatant, ensuring no undissolved solute is transferred.

-

Determine the mass of the withdrawn aliquot using an analytical balance.

-

Evaporate the solvent from the aliquot under a stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.

-

Weigh the remaining solute.

-

-

Calculation:

-

Calculate the solubility in g/L or other appropriate units based on the mass of the solute and the volume of the solvent in the aliquot.

-

Mandatory Visualizations

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is recommended to perform experimental solubility determinations using the provided protocol.

References

- 1. This compound | C7H12O3 | CID 2759969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. Methyl acetoacetate | C5H8O3 | CID 7757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl acetoacetate - Wikipedia [en.wikipedia.org]

- 7. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

Stability and Storage Conditions for Methyl 4-methyl-3-oxopentanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 4-methyl-3-oxopentanoate (CAS No. 42558-54-3). Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this guide synthesizes general principles of handling β-keto esters with available manufacturer recommendations to provide a robust framework for its use in research and development.

Physicochemical Properties

This compound is a colorless to yellowish liquid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| Appearance | Colorless to yellowish liquid | [1] |

| Melting Point | -75 °C | [1] |

| Boiling Point | 185.8 °C at 760 mmHg | [1] |

| Density | Approximately 0.993 - 1.013 g/cm³ | [1] |

| Flash Point | 79 °C | |

| CAS Number | 42558-54-3 | [1] |

Stability and Degradation

General Stability of β-Keto Esters

β-Keto esters are known to be susceptible to degradation, primarily through two pathways: hydrolysis and decarboxylation.[2]

-

Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid, particularly in the presence of acid or base and water.

-

Decarboxylation: The resulting β-keto acid is inherently unstable and readily undergoes decarboxylation, especially upon heating, to yield a ketone and carbon dioxide.[2][3]

Factors Influencing Stability

Several factors can influence the stability of this compound:

-

Temperature: Elevated temperatures can significantly accelerate the rate of degradation, particularly decarboxylation of the potential β-keto acid hydrolysis product.[3]

-

pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester group.

-

Moisture: The presence of water can facilitate hydrolysis.

-

Light: While specific data on photosensitivity is unavailable, it is a general good practice to protect chemical compounds from light.

-

Oxidizing Agents and Strong Bases: This compound is incompatible with strong oxidizing agents and strong bases.

The interplay of these factors is illustrated in the diagram below.

Caption: Factors influencing the stability of this compound.

Recommended Storage and Handling

To ensure the integrity of this compound, the following storage and handling conditions are recommended based on manufacturer safety data sheets and general chemical principles.

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale | Reference(s) |

| Storage Temperature | 2-8°C or 10-25°C. For long-term storage, colder temperatures (e.g., -20°C or -80°C) are advisable to minimize potential degradation. | To slow down potential hydrolysis and subsequent decarboxylation. | [4] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation and reaction with atmospheric moisture. | General Best Practice |

| Container | Tightly closed, light-resistant container. | To prevent evaporation, contamination, and potential photodegradation. | |

| Location | Store in a cool, dry, and well-ventilated area. | To maintain temperature and humidity control. | General Best Practice |

| Incompatibilities | Keep away from heat, sparks, open flames, strong oxidizing agents, and strong bases. | The compound is combustible and reacts with these substances. | General Best Practice |

| Handling | Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. | To avoid inhalation and contact with skin and eyes. | General Best Practice |

Experimental Protocol: Stability Assessment of this compound

The following is a generalized protocol for assessing the stability of this compound under various stress conditions. This protocol should be adapted and validated for specific analytical methods and equipment.

Objective

To evaluate the stability of this compound under conditions of elevated temperature, varying pH, and light exposure.

Materials

-

This compound (high purity)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers of various pH (e.g., pH 4, 7, 9)

-

Calibrated stability chambers or ovens

-

Photostability chamber

-

Validated HPLC-UV or GC-FID method for the quantification of this compound and potential degradation products.

-

Class A volumetric glassware

Experimental Workflow

The general workflow for the stability study is depicted below.

Caption: Experimental workflow for stability assessment.

Procedure

-

Initial Analysis (T=0): Prepare a stock solution of this compound in a suitable solvent. Analyze this initial sample using the validated analytical method to determine the initial concentration.

-

Thermal Stability:

-

Aliquots of the stock solution are placed in sealed vials.

-

Store the vials at various elevated temperatures (e.g., 40°C, 60°C).

-

At predetermined time points (e.g., 1, 3, 7, 14 days), remove a vial from each temperature, allow it to cool to room temperature, and analyze its content.

-

-

pH Stability (Hydrolytic Stability):

-

Prepare solutions of the compound in buffers of different pH values (e.g., 4, 7, 9).

-

Store these solutions at a controlled temperature (e.g., 25°C or an elevated temperature to accelerate degradation).

-

Analyze the samples at specified time intervals.

-

-

Photostability:

-

Expose a solution of the compound to a light source as specified in ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples after the exposure period.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point for each condition.

-

Identify and, if possible, quantify any significant degradation products.

-

Determine the degradation kinetics if sufficient data is collected.

-

Conclusion

While specific, quantitative stability data for this compound is limited in the public domain, an understanding of its chemical nature as a β-keto ester allows for informed decisions regarding its storage and handling. Adherence to the recommended conditions of cool, dry, and inert storage, along with careful handling to avoid contact with incompatible materials, is crucial for maintaining the compound's integrity. For critical applications, it is strongly recommended that researchers perform their own stability studies using a protocol similar to the one outlined in this guide to ensure the material is suitable for its intended use.

References

A Comprehensive Technical Guide to Methyl 4-methyl-3-oxopentanoate for Researchers and Drug Development Professionals

An in-depth examination of the commercial availability, physicochemical properties, synthesis, and biological significance of Methyl 4-methyl-3-oxopentanoate (CAS No. 42558-54-3), a versatile building block in organic synthesis and a modulator of key signaling pathways.

Introduction

This compound, also known as methyl isobutyrylacetate, is a keto-ester of significant interest to the scientific community, particularly those engaged in pharmaceutical research and drug development. Its utility as a synthetic intermediate and its emerging role as an inhibitor of critical inflammatory pathways underscore its importance. This technical guide provides a comprehensive overview of its commercial availability, detailed physicochemical properties, a representative synthesis protocol, and its inhibitory effects on the Tumor Necrosis Factor-alpha (TNF-α) and Nicotinamide adenine dinucleotide phosphate (NADPH) oxidase signaling pathways.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. Researchers can procure this compound in various quantities, from grams to kilograms, with purities typically ranging from 95% to over 97%. The following table summarizes a selection of commercial suppliers.

| Supplier | Website | Purity | Notes |

| Sigma-Aldrich | --INVALID-LINK-- | ≥96% | Part of the Aldrich portfolio. |

| CymitQuimica | --INVALID-LINK-- | 96% | Offers a range of quantities from 10g to 1000g.[1] |

| Pharmaffiliates | --INVALID-LINK-- | High Purity | Specializes in pharmaceutical standards.[2] |

| BLD Pharm | --INVALID-LINK-- | N/A | Provides access to NMR, HPLC, and other analytical data. |

| Carl ROTH | --INVALID-LINK-- | ≥95% | Provides detailed certificates of analysis. |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development. The following table consolidates key quantitative data from various sources.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | PubChem[3] |

| Molecular Weight | 144.17 g/mol | PubChem[3] |

| CAS Number | 42558-54-3 | PubChem[3] |

| Appearance | Colorless to light yellow liquid | Carl ROTH[4] |

| Boiling Point | 185.8 °C at 760 mmHg | Sigma-Aldrich |

| Melting Point | -75 °C | Sigma-Aldrich, Biosynth[5] |

| Density | ~1.013 g/cm³ | Biosynth[5] |

| Refractive Index (n²⁰/D) | 1.4245 - 1.4295 | Carl ROTH[4] |

| Purity (GC) | ≥97% | Carl ROTH[4] |

Spectral data, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR, are available for reference on platforms such as PubChem.[3]

Experimental Protocols

Representative Synthesis: Esterification of 4-methyl-3-oxopentanoic acid

A common and effective method for the synthesis of this compound is the Fischer esterification of 4-methyl-3-oxopentanoic acid with methanol in the presence of an acid catalyst.[6] While a specific, detailed protocol for this exact transformation can be adapted from general esterification procedures, the following provides a comprehensive, representative methodology.

Materials:

-

4-methyl-3-oxopentanoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-3-oxopentanoic acid in an excess of anhydrous methanol (typically 5-10 molar equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the molar amount of the carboxylic acid) to the solution.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for several hours (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Carefully and slowly add the reaction mixture to a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Be cautious as this will generate CO₂ gas.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Biological Activity and Signaling Pathways

This compound has been identified as an inhibitor of key inflammatory signaling pathways, specifically targeting the activation of Tumor Necrosis Factor-alpha (TNF-α) and the activity of NADPH oxidase.

Inhibition of TNF-α Signaling

TNF-α is a pro-inflammatory cytokine that plays a central role in systemic inflammation. Its signaling is initiated by its binding to the TNF receptor 1 (TNFR1), leading to the recruitment of adaptor proteins such as TRADD and TRAF2. This cascade ultimately results in the activation of transcription factors like NF-κB and AP-1, which drive the expression of inflammatory genes. This compound has been shown to inhibit the activation of TNF-α, thereby downregulating this inflammatory cascade.

Caption: Inhibition of the TNF-α signaling pathway by this compound.

Inhibition of NADPH Oxidase

NADPH oxidase is a membrane-bound enzyme complex that plays a crucial role in producing reactive oxygen species (ROS). The activation of NADPH oxidase involves the assembly of cytosolic subunits (p47phox, p67phox, p40phox, and Rac) with the membrane-bound cytochrome b558 (composed of gp91phox and p22phox). The resulting ROS can contribute to oxidative stress and inflammation. This compound has been found to inhibit the activity of NADPH oxidase, thereby reducing ROS production.

Caption: Inhibition of NADPH oxidase complex assembly and ROS production.

Procurement and Quality Verification Workflow

For researchers and drug development professionals, ensuring the quality and identity of starting materials is paramount. The following diagram outlines a logical workflow for the procurement and verification of a chemical like this compound.

Caption: Logical workflow for chemical procurement and quality assurance.

Conclusion

This compound is a commercially accessible and valuable compound for chemical and pharmaceutical research. Its well-defined physicochemical properties and established synthetic routes make it a reliable starting material. Furthermore, its demonstrated inhibitory activity against key inflammatory signaling pathways, such as those mediated by TNF-α and NADPH oxidase, highlights its potential as a lead compound for the development of novel therapeutics. This guide provides a foundational resource for scientists and researchers working with this versatile molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. This compound | C7H12O3 | CID 2759969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 100 g, CAS No. 42558-54-3 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

Uncharted Territory: The Potential Biological Activity of Methyl 4-methyl-3-oxopentanoate Remains Largely Unexplored in Publicly Available Research

Despite its availability as a chemical reagent and its use as a building block in organic synthesis, a thorough investigation into the biological activities of Methyl 4-methyl-3-oxopentanoate is conspicuously absent from peer-reviewed scientific literature. While tantalizing claims of its potential as an anti-cancer and anti-inflammatory agent exist, these assertions originate from commercial suppliers and are not yet substantiated by independent, published research. This lack of data prevents the construction of a detailed technical guide with experimental protocols and validated signaling pathways as requested.

This compound, also known as Methyl isobutyrylacetate, is a beta-keto ester with the chemical formula C₇H₁₂O₃.[1] It is primarily recognized for its role as a versatile intermediate in the synthesis of more complex molecules, including cholesterol-lowering drugs and various heterocyclic compounds like furan, pyrazolone, and quinolone.[1] Its chemical properties, including a molecular weight of 144.17 g/mol and a boiling point of 185.8°C, are well-documented.[1]

One commercial supplier has claimed that this compound is a potent inhibitor of tumor cell proliferation in vitro and in vivo, with a reported IC50 value of approximately 1.5 μM.[2] The proposed mechanism of this anti-cancer activity is the inhibition of tumor necrosis factor-alpha (TNFα) activation in human monocytes and macrophages, which would lead to a decrease in inflammatory responses.[2] Furthermore, the same source suggests that the compound inhibits the production of reactive oxygen species (ROS) by targeting NADPH oxidase, thereby reducing inflammation and oxidative stress.[2]

However, a comprehensive search of established scientific databases and scholarly articles has failed to yield any peer-reviewed studies that independently verify these claims. This critical gap in the scientific record means that essential details for a technical guide, such as experimental methodologies, comprehensive quantitative data, and validated signaling pathways, are not available.

The Unverified Potential: A Hypothetical Framework

Based on the uncorroborated claims, we can outline a hypothetical framework for the biological activity of this compound. This framework, presented here for illustrative purposes, requires rigorous experimental validation.

Hypothetical Anti-Inflammatory and Anti-Cancer Signaling Pathway

The proposed mechanism of action suggests that this compound may interfere with key inflammatory and cell survival pathways. A simplified, hypothetical representation of this is shown below.

Caption: Hypothetical signaling pathway for this compound.

Potential Experimental Protocols

To validate the purported biological activities of this compound, a series of standard assays would be required. The following are examples of experimental protocols that could be employed.

1. Cell Proliferation Assay (MTS Assay)

-

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., human monocyte or macrophage cell lines) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

-

Add MTS reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

-